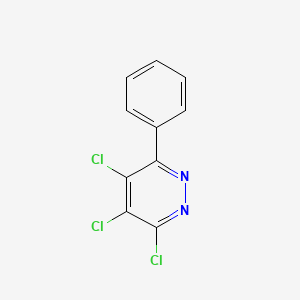

3,4,5-Trichloro-6-phenylpyridazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4,5-trichloro-6-phenylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl3N2/c11-7-8(12)10(13)15-14-9(7)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVPVWXGCEPJZRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(C(=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10423362 | |

| Record name | 3,4,5-trichloro-6-phenylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51448-00-1 | |

| Record name | 3,4,5-trichloro-6-phenylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,4,5-Trichloro-6-phenylpyridazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic pathways for the versatile heterocyclic compound, 3,4,5-trichloro-6-phenylpyridazine. The synthesis of this molecule and its precursors is of significant interest due to the prevalence of the pyridazine core in medicinal chemistry. This document details the key starting materials, reaction mechanisms, and step-by-step protocols to facilitate its synthesis in a laboratory setting.

Introduction to this compound

The pyridazine moiety is a common scaffold in a wide array of biologically active compounds, exhibiting properties ranging from antimicrobial to cardiovascular and agrochemical applications.[1][2][3] The title compound, this compound, serves as a highly functionalized building block for the synthesis of more complex molecules, where the chlorine atoms can be selectively substituted to introduce diverse functionalities. The synthetic route described herein is a robust and accessible method for obtaining this valuable intermediate.

Core Synthetic Strategy: A Two-Stage Approach

The most efficient and well-documented synthesis of this compound commences from readily available starting materials and proceeds through two key stages:

-

Formation of the Phenyl-substituted Pyridazinone Core: This stage involves the construction of the central pyridazine ring bearing the phenyl substituent. The primary and most direct route utilizes mucochloric acid and benzene.

-

Exhaustive Chlorination: The final stage involves the conversion of the pyridazinone intermediate into the fully chlorinated target molecule.

This guide will now delve into the specifics of each stage, providing both mechanistic insights and detailed experimental procedures.

Stage 1: Synthesis of the 5-Chloro-6-phenylpyridazin-3(2H)-one Intermediate

The initial phase of the synthesis focuses on the construction of the 5-chloro-6-phenylpyridazin-3(2H)-one core. This is achieved in two sequential steps starting from mucochloric acid.

Step 1.1: Friedel-Crafts Acylation of Benzene with Mucochloric Acid

The synthesis begins with a Friedel-Crafts reaction between mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone) and benzene.[4] This reaction introduces the phenyl group at the 5-position of the furanone ring, a crucial C-C bond formation.

Reaction Scheme:

Caption: Friedel-Crafts acylation of benzene with mucochloric acid.

Mechanism Insight: Mucochloric acid, in the presence of a strong Lewis acid such as aluminum chloride (AlCl₃), forms a reactive acylium ion intermediate. This electrophile is then attacked by the electron-rich benzene ring, leading to the formation of 3,4-dichloro-5-phenylfuran-2(5H)-one after rearomatization and workup.

Experimental Protocol: Synthesis of 3,4-dichloro-5-phenylfuran-2(5H)-one [4]

-

To a stirred mixture of benzene (160 mL) and anhydrous aluminum chloride (40.0 g), slowly add mucochloric acid (33.0 g).

-

Continue stirring the mixture for 3 hours at room temperature.

-

Upon completion, carefully quench the reaction by adding ice (60.6 g) and concentrated HCl (128 mL).

-

Extract the resulting mixture with benzene (4 x 50 mL).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield a crystalline solid.

-

Recrystallize the crude product from methanol to afford pure 3,4-dichloro-5-phenylfuran-2(5H)-one.

| Parameter | Value |

| Mucochloric Acid | 33.0 g |

| Benzene | 160 mL |

| Anhydrous AlCl₃ | 40.0 g |

| Reaction Time | 3 hours |

| Reaction Temperature | Room Temperature |

| Yield | ~60% |

| Melting Point | 75-77 °C |

Step 1.2: Formation of the Pyridazinone Ring

The second step involves the reaction of the synthesized 3,4-dichloro-5-phenylfuran-2(5H)-one with hydrazine hydrate. This reaction proceeds via a nucleophilic attack of the hydrazine, leading to the formation of the stable six-membered pyridazinone ring.[4]

Reaction Scheme:

Caption: Formation of the pyridazinone ring from the furanone intermediate.

Experimental Protocol: Synthesis of 5-chloro-6-phenylpyridazin-3(2H)-one [4]

-

Dissolve 3,4-dichloro-5-phenylfuran-2(5H)-one (5.0 g) in N,N-dimethylformamide (30 g).

-

Slowly add hydrazine hydrate (80%, 6.0 g) to the solution.

-

Stir the resulting solution at 80 °C for 40 minutes.

-

After cooling, pour the reaction mixture into water (150 mL) to precipitate the product.

-

Filter the precipitate, wash with water, and recrystallize from dioxane to obtain a yellow solid.

| Parameter | Value |

| 3,4-dichloro-5-phenylfuran-2(5H)-one | 5.0 g |

| Hydrazine Hydrate (80%) | 6.0 g |

| N,N-dimethylformamide | 30 g |

| Reaction Temperature | 80 °C |

| Reaction Time | 40 minutes |

| Yield | ~68% |

| Melting Point | 231-232 °C |

Stage 2: Exhaustive Chlorination to this compound

The final stage of the synthesis is the conversion of the lactam functionality in 5-chloro-6-phenylpyridazin-3(2H)-one to a chloride, and the chlorination of the remaining C-H bond on the pyridazine ring. This is a crucial step that transforms the intermediate into the highly functionalized target molecule. This transformation is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).

Reaction Scheme:

Caption: Exhaustive chlorination of the pyridazinone intermediate.

Mechanism Insight: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent. The oxygen of the pyridazinone attacks the phosphorus atom of POCl₃, initiating a cascade of reactions that ultimately replaces the carbonyl oxygen and the hydrogen at the 4-position with chlorine atoms. This reaction often requires elevated temperatures to proceed to completion.

Proposed Experimental Protocol: Synthesis of this compound

Note: This is a proposed protocol based on analogous chemical transformations, as a direct literature procedure for this specific step was not found in the initial search. Caution should be exercised, and the reaction should be performed in a well-ventilated fume hood.

-

In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 5-chloro-6-phenylpyridazin-3(2H)-one.

-

Add an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 molar equivalents).

-

Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and carefully quench the excess POCl₃ by slowly pouring the mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a suitable base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is neutral.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Alternative Starting Materials and Pathways

While the mucochloric acid route is the most direct, other starting materials can be considered for the synthesis of related pyridazine structures. For instance, maleic anhydride can be a precursor for chlorinated pyridazines, as demonstrated in the synthesis of 3,4,6-trichloro-pyridazine.[5] Additionally, substituted 6-phenyl-pyridazin-3(2H)-one derivatives can be synthesized from 3-benzoylpropionic acid and hydrazine hydrate.[1] These alternative routes, however, may require more extensive synthetic modifications to arrive at the target this compound.

Conclusion

The synthesis of this compound is a multi-step process that can be reliably achieved from commercially available starting materials. The key steps involve a Friedel-Crafts reaction to introduce the phenyl group, followed by the formation of the pyridazinone ring, and a final exhaustive chlorination. This guide provides a solid foundation for researchers to synthesize this valuable building block for applications in medicinal chemistry and materials science.

References

-

Bellina, F., & Rossi, R. (2004). Mucochloric and Mucobromic Acids: Inexpensive, Highly Functionalised Starting Materials for the Selective Synthesis of Variously Substituted 2(5H)-Furanone Derivatives, Sulfur- or Nitrogen-Containing Heterocycles and Stereodefined Acyclic Unsaturated Dihalogenated Compounds. Current Organic Chemistry, 8(12), 1073-1097. [Link]

-

Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. (1998). PubMed. [Link]

-

Synthesis and Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. (2019). MDPI. [Link]

-

Synthesis of Different Substituted Pyridazinone Derivatives and Their Anticonvulsant Activity. (2011). ResearchGate. [Link]

-

Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives. (2009). Molecules, 14(9), 3510-3521. [Link]

- Preparation method of 3,4,6-trichloro-pyridazine. (2010).

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN101817788A - Preparation method of 3,4,6-trichloro-pyridazine - Google Patents [patents.google.com]

history and development of trichloropyridazine scaffolds in chemistry

The History and Development of Trichloropyridazine Scaffolds in Chemistry

Part 1: Executive Summary

The trichloropyridazine scaffold—specifically the 3,4,6-trichloropyridazine isomer—represents a cornerstone in heterocyclic chemistry, serving as a linchpin for the synthesis of complex bioactive molecules.[1] Unlike simple pyridines, the pyridazine core (1,2-diazine) possesses unique electronic deficiency, making it highly reactive toward nucleophilic aromatic substitution (

This guide explores the evolution of trichloropyridazine from a laboratory curiosity derived from maleic hydrazide to a critical intermediate in the development of modern agrochemicals and targeted therapeutics (e.g., kinase and PARP inhibitors). It provides a validated synthetic workflow, analyzes the regiochemical imperatives of the scaffold, and offers actionable protocols for its functionalization.

Part 2: Historical Genesis & Synthetic Evolution

The history of chlorinated pyridazines dates back to the mid-20th century, driven by the need for robust agricultural fungicides and herbicides.[3] The primary route to 3,4,6-trichloropyridazine has remained remarkably consistent, relying on the functionalization of maleic anhydride derivatives.

The Classical Route: Maleic Anhydride Precursors

The industrial standard for synthesizing 3,4,6-trichloropyridazine involves a three-stage process. This route is favored for its scalability and the availability of starting materials.[3]

-

Chlorination of Maleic Anhydride: Maleic anhydride is treated with chlorine gas or thionyl chloride to yield monochloromaleic anhydride.[3]

-

Cyclization with Hydrazine: The anhydride reacts with hydrazine sulfate or hydrazine hydrate.[3] This cyclocondensation yields 4-chloro-1,2-dihydro-3,6-pyridazinedione (often referred to as 4-chloro-3,6-dihydroxypyridazine or 4-chloromaleic hydrazide).[2][3]

-

Aromatization/Chlorination: The dione intermediate is treated with phosphorus oxychloride (

), often with a catalytic amount of N,N-dimethylaniline or phosphorus pentachloride (

Diagram 1: Synthetic Workflow The following diagram illustrates the stepwise conversion from maleic anhydride to the trichloropyridazine core.

Caption: Stepwise synthesis of 3,4,6-trichloropyridazine from maleic anhydride precursors.

Part 3: Structural Properties & Regioselectivity

Understanding the electronic bias of 3,4,6-trichloropyridazine is critical for designing selective functionalization strategies.[3]

Electronic Architecture

The pyridazine ring is electron-deficient due to the two adjacent nitrogen atoms (positions 1 and 2), which exert a strong inductive effect (-I).[2][3]

-

Positions 3 and 6 (Alpha): These carbons are adjacent to the nitrogen atoms.[3] In unsubstituted pyridazine, these are highly electrophilic.[3]

-

Positions 4 and 5 (Beta): These are further from the nitrogens but, in the presence of leaving groups (Cl), exhibit distinct reactivity.

Regioselectivity Rules ( )

In 3,4,6-trichloropyridazine , the chlorine atoms are not equivalent.[2]

-

Primary Site of Attack (C4/C5): Surprisingly to some, nucleophilic attack by amines or alkoxides often occurs preferentially at the C4 position (or C5, which is equivalent in the trichloro- isomer if we consider the numbering relative to the N-N bond, but strictly it is 4-substitution on the 3,4,6-isomer).

-

Secondary Site of Attack (C3/C6): Once the C4 chlorine is displaced, the remaining chlorines at C3 and C6 become the next targets.[3] The C6 position is generally more reactive than C3 in 4-substituted derivatives due to steric and electronic factors.[3]

Table 1: Comparative Reactivity of Chlorinated Positions

| Position | Electronic Environment | Reactivity ( | Typical Nucleophiles |

| C-4 | Beta to N, Para-like resonance | High (Primary) | Amines, Alkoxides, Thiols |

| C-6 | Alpha to N | Moderate (Secondary) | Hydrazines, secondary amines |

| C-3 | Alpha to N | Low (Tertiary) | Strong nucleophiles, high temp |

Diagram 2: Regioselectivity Map This diagram visualizes the hierarchy of nucleophilic substitution on the scaffold.[3]

Caption: Regiochemical hierarchy for nucleophilic attack on 3,4,6-trichloropyridazine.

Part 4: Experimental Protocols

Note: All procedures should be performed in a fume hood with appropriate PPE. Pyridazine derivatives can be toxic and skin sensitizers.

Protocol A: Synthesis of 3,4,6-Trichloropyridazine (Scale: 100 mmol)

This protocol is adapted from optimized industrial methods [1, 2].[2]

-

Precursor Preparation:

-

Dissolve maleic hydrazide (11.2 g, 100 mmol) in phosphorus oxychloride (

, 50 mL). -

Critical Step: Add phosphorus pentachloride (

, 25 g) in portions to maintain a steady reaction rate.

-

-

Reaction:

-

Work-up (Quenching):

-

Extraction:

-

Purification:

Protocol B: Regioselective Amination (Synthesis of 4-amino-3,6-dichloropyridazine)

-

Reaction:

-

Dissolve 3,4,6-trichloropyridazine (1.83 g, 10 mmol) in ethanol (20 mL).

-

Add the amine (e.g., morpholine, 10 mmol) and triethylamine (1.5 mL, 11 mmol).[2]

-

Stir at room temperature for 2 hours.

-

-

Work-up:

Part 5: Applications in Drug Discovery

The trichloropyridazine scaffold serves as a "chassis" for fragment-based drug discovery.[3]

-

Kinase Inhibitors: The pyridazine nitrogens can mimic the adenine ring of ATP, binding to the hinge region of kinases.[3] The 3, 4, and 6 positions allow vectors for exploring the ribose pocket and hydrophobic back-pocket.

-

PARP Inhibitors: Poly(ADP-ribose) polymerase inhibitors often utilize the phthalazinone or pyridazinone core.[2][3] 3,4,6-trichloropyridazine is a precursor to these systems via cyclization with hydrazine derivatives.[2]

-

Agrochemicals: Pyridate (a herbicide) is derived from phenyl-pyridazine scaffolds that can be accessed via coupling reactions on chlorinated pyridazine precursors.[2]

Part 6: References

-

Mizzoni, R. H., & Spoerri, P. E. (1951).[2][7] Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine.[2][3][5][7][8] Journal of the American Chemical Society, 73(4), 1873-1874.[2] Link[2]

-

Vertex AI Search Result 1.1. (2010). Preparation method of 3,4,6-trichloro-pyridazine (Patent CN101817788A).[2] Google Patents.[3] Link

-

Schlosser, M., et al. (2005).[2] Regiochemically Flexible Substitutions of Di-, Tri-, and Tetrahalopyridines: The Trialkylsilyl Trick. The Journal of Organic Chemistry, 70(7), 2494–2502. Link[2]

-

BenchChem. (2025).[2][3] An In-depth Technical Guide to the Synthesis of 3-Phenyl-6-chloropyridazin-4-ol. BenchChem Whitepapers.[3] Link[2]

-

Goetz, A. E., & Garg, N. K. (2013).[2] Regioselective reactions of 3,4-pyridynes enabled by the aryne distortion model. Nature Chemistry, 5, 54–60.[2] Link

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Regioselective reactions of 3,4-pyridynes enabled by the aryne distortion model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN101817788A - Preparation method of 3,4,6-trichloro-pyridazine - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. US3004027A - Process for purification of 3,6-dichloropyridazine - Google Patents [patents.google.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Protocol for the Synthesis of 4-Amino-3,5-dichloro-6-phenylpyridazine

Abstract & Application Overview

4-Amino-3,5-dichloro-6-phenylpyridazine is a highly functionalized heterocyclic scaffold, serving as a critical intermediate in the synthesis of bioactive compounds, particularly in the agrochemical sector (e.g., Pyridate-type herbicides) and pharmaceutical kinase inhibitors. Its unique substitution pattern—featuring a phenyl ring, two chlorine atoms, and an amino group—provides diverse handles for further derivatization via Suzuki couplings, Buchwald-Hartwig aminations, or nucleophilic substitutions.

This application note details a robust, four-step synthetic protocol starting from the commercially available mucochloric acid. The route is designed for scalability, emphasizing regioselective control during the amination step to ensure high purity of the 4-amino isomer.

Retrosynthetic Analysis

The synthetic strategy relies on constructing the pyridazine core from a furanone precursor, followed by aromatization and functional group manipulation.

-

Target Molecule: 4-Amino-3,5-dichloro-6-phenylpyridazine

-

Precursor 1: 3,4,5-Trichloro-6-phenylpyridazine (via

amination) -

Precursor 2: 4,5-Dichloro-6-phenylpyridazin-3(2H)-one (via Deoxychlorination)

-

Precursor 3: 3,4-Dichloro-5-phenylfuran-2(5H)-one (via Hydrazine cyclization)

-

Starting Material: Mucochloric Acid (via Friedel-Crafts arylation)

Synthetic Pathway Visualization

Caption: Step-wise synthetic workflow from mucochloric acid to the target aminopyridazine.

Detailed Experimental Protocol

Step 1: Synthesis of 3,4-Dichloro-5-phenylfuran-2(5H)-one

Principle: Friedel-Crafts alkylation of benzene using mucochloric acid as the electrophile.

-

Reagents:

-

Mucochloric acid (1.0 eq)

-

Benzene (Excess, acts as solvent/reactant)

-

Aluminum chloride (

) (2.5 eq)

-

-

Procedure:

-

Charge a flame-dried 3-neck flask with dry benzene (10 vol) and anhydrous

(2.5 eq) under nitrogen. -

Add mucochloric acid (1.0 eq) portion-wise at 0–5 °C. The reaction is exothermic; control addition rate.

-

Allow the mixture to warm to room temperature (25 °C) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Quench: Pour the reaction mixture slowly onto crushed ice/HCl mixture to hydrolyze aluminum complexes.

-

Extraction: Separate the organic layer and extract the aqueous phase with ethyl acetate.

-

Purification: Wash combined organics with brine, dry over

, and concentrate. Recrystallize from ethanol/water to yield a white crystalline solid.

-

-

Expected Yield: 65–75%

Step 2: Cyclization to 4,5-Dichloro-6-phenylpyridazin-3(2H)-one

Principle: Condensation of the furanone with hydrazine hydrate results in ring expansion and formation of the pyridazinone core.

-

Reagents:

-

3,4-Dichloro-5-phenylfuran-2(5H)-one (from Step 1)

-

Hydrazine hydrate (80%, 1.2 eq)

-

Ethanol (Solvent)[1]

-

-

Procedure:

-

Dissolve the furanone intermediate in ethanol (10 vol).

-

Add hydrazine hydrate (1.2 eq) dropwise at room temperature.

-

Heat the mixture to reflux (78 °C) for 3–5 hours. A precipitate typically forms.

-

Cool to 0 °C and filter the solid.

-

Wash the cake with cold ethanol and dry under vacuum.

-

-

Expected Yield: 80–90%

-

Note: This intermediate exists in tautomeric equilibrium (lactam-lactim), but reacts as the hydroxy species in the next step.

Step 3: Synthesis of this compound

Principle: Deoxychlorination using phosphorus oxychloride (

-

Reagents:

-

4,5-Dichloro-6-phenylpyridazin-3(2H)-one

-

Phosphorus oxychloride (

) (5.0 eq, acts as solvent) -

Pyridine (Catalytic, 0.1 eq)

-

-

Procedure:

-

Place the pyridazinone in a round-bottom flask.

-

Add

carefully (fume hood!). Add catalytic pyridine. -

Reflux the mixture (approx. 105 °C) for 4–6 hours until the solid dissolves and evolution of HCl gas ceases.

-

Workup (Critical Safety): Remove excess

by rotary evaporation. Pour the viscous residue slowly onto crushed ice with vigorous stirring. Exothermic reaction. -

Neutralize the aqueous suspension with

to pH 7. -

Extract with dichloromethane (DCM), dry over

, and concentrate. -

Purify via silica gel chromatography (Hexane/EtOAc) if necessary, though the crude is often sufficiently pure.

-

-

Expected Yield: 85–95%

Step 4: Regioselective Amination to 4-Amino-3,5-dichloro-6-phenylpyridazine

Principle: Nucleophilic aromatic substitution (

-

Reagents:

-

This compound

-

Ammonia (

) in Ethanol (saturated solution) or Aqueous -

Solvent: Ethanol or Dioxane

-

-

Procedure:

-

Dissolve the trichloro intermediate in ethanol in a pressure tube or autoclave.

-

Add excess ethanolic ammonia (10 eq).

-

Seal the vessel and heat to 80–100 °C for 6–12 hours.

-

Monitoring: Monitor by HPLC/TLC. The starting material spot should disappear, and a more polar product spot should appear.

-

Workup: Cool the vessel, vent carefully. Concentrate the solvent.

-

Resuspend the residue in water and filter the precipitate.

-

Purification: Recrystallize from Ethanol/DMF mixtures to remove any trace regioisomers (though C4 substitution is highly favored).

-

-

Expected Yield: 70–80%

-

Characterization:

-

1H NMR (DMSO-d6): Phenyl protons (multiplet, 7.4–7.6 ppm), Amine protons (broad singlet, ~7.0–8.0 ppm, exchangeable with

). -

MS (ESI): m/z [M+H]+ consistent with dichloro pattern.

-

Critical Parameters & Troubleshooting

| Parameter | Specification | Troubleshooting Tip |

| Moisture Control | Step 1 & 3 require anhydrous conditions. | Use freshly distilled benzene and dry glassware. |

| Temperature | Step 4 (Amination) is temperature sensitive. | < 80 °C may result in incomplete conversion. > 120 °C may lead to di-amination or tarring. |

| Regioselectivity | Exclusive C4 amination. | The phenyl group at C6 sterically hinders C5. If C5-amino impurity is observed, recrystallize from hot ethanol. |

| Safety | Hydrazine and | Perform all operations in a fume hood. Use blast shields for pressure reactions. |

References

-

Synthesis of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives: Zhang, Y., et al. "Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives."[2] Molecules 14.9 (2009): 3694-3704. [3]

-

General Pyridazine Synthesis from Mucochloric Acid: Organic Syntheses, Coll. Vol. 4, p.68 (1963); Vol. 38, p.1 (1958).

- Homer, R. F., et al. "The Isomerism of the Monohydroxy- and Monoamino-derivatives of 3,6-Dichloropyridazine." Journal of the Chemical Society (1948).

-

Protocol for Chlorination with POCl3: BenchChem Application Note: Synthesis of Chloropyridazines. (General Reference)

Sources

Application Note: 3,4,5-Trichloro-6-phenylpyridazine as a High-Value Scaffold for Agrochemical Libraries

[1][2]

Executive Summary: The "Switchboard" Scaffold

In the landscape of modern agrochemical discovery, This compound (TCPP) represents a "privileged scaffold."[1] Its value lies not just in its structural rigidity, but in the orthogonal reactivity of its three chlorine substituents. Unlike symmetrical heterocycles, the electronic bias introduced by the C6-phenyl group creates a defined order of reactivity (regioselectivity) for Nucleophilic Aromatic Substitution (

This guide details the protocols for transforming TCPP into diverse herbicide (PDS inhibitor type), fungicide (METI complex type), and insecticide candidates. We focus on the controlled sequential functionalization of the C4, C5, and C3 positions.

Chemical Profile & Quality Control

Before initiating library synthesis, the integrity of the starting material must be validated. The C6-phenyl ring introduces UV chromophores distinct from the pyridazine core, aiding detection.[1]

Compound Profile

-

IUPAC Name: this compound[1]

-

Molecular Formula:

[1] -

Molecular Weight: 259.52 g/mol [1]

-

Key Feature: The phenyl ring at C6 deactivates the C5 position sterically while electronically activating the C4 position via resonance/inductive effects, directing the first nucleophilic attack.

Protocol 1: QC & Purity Validation (HPLC-PDA-MS)

Objective: Confirm identity and quantify hydrolytic impurities (e.g., pyridazinones) common in chlorinated heterocycles.

Instrument Parameters:

-

Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm).[1]

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 8 minutes; hold 2 min.

-

Flow Rate: 0.4 mL/min.

-

Detection: PDA (254 nm, 280 nm) + ESI MS (Positive Mode).[1]

Acceptance Criteria:

Functionalization Protocols: The "Regio-Switch" Strategy

The core utility of TCPP is the ability to selectively functionalize specific carbons. The reactivity order for

Protocol 2: C4-Selective Nucleophilic Substitution ( )

Target Class: Precursors for Pyridate-type herbicides (O-alkyl/aryl ethers).[1] Mechanism: The C4 position is most electron-deficient due to the para-relationship with N1 and the electron-withdrawing effect of adjacent chlorines.[1]

Reagents:

-

Substrate: this compound (1.0 eq).

-

Nucleophile: Sodium Methoxide (NaOMe) or Thio-nucleophiles (1.05 eq).[1]

-

Solvent: Anhydrous THF (0.1 M).

-

Temperature: 0°C to Room Temperature (RT).

Step-by-Step Workflow:

-

Dissolution: Dissolve 1.0 mmol of TCPP in 10 mL anhydrous THF under

atmosphere. Cool to 0°C. -

Addition: Add 1.05 mmol of NaOMe (0.5 M in MeOH) dropwise over 10 minutes. Crucial: Rapid addition or excess base leads to C4/C5 mixtures.

-

Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

-

Monitoring: Check LCMS. The starting material (259 m/z) should vanish; Mono-substituted product (255 m/z) should appear.[1]

-

Note: If C4/C5 regioisomers form, they often separate easily on silica (C4 is typically less polar).

-

-

Workup: Quench with sat.

. Extract with EtOAc.[2] Dry over -

Yield Expectation: 85-92% of 4-methoxy-3,5-dichloro-6-phenylpyridazine .

Protocol 3: C5-Functionalization (Sequential Substitution)

Target Class: METI-Acaricides (introducing steric bulk).[1] Prerequisite: Successful completion of Protocol 2 (C4 is blocked).

Reagents:

-

Substrate: 4-Substituted-3,5-dichloro-6-phenylpyridazine.

-

Nucleophile: Secondary amines (e.g., piperidine, morpholine) or bulky thiols.[1]

-

Base:

(2.0 eq).[1] -

Solvent: Acetonitrile (MeCN).[1]

-

Temperature: 60°C - 80°C (Reflux).[1]

Step-by-Step Workflow:

-

Setup: In a pressure vial, combine substrate (1.0 mmol), amine (1.2 eq), and

in MeCN (5 mL). -

Heating: Heat to 80°C for 6–12 hours. The C5 position is less reactive than C4, requiring thermal activation.

-

Validation: LCMS should show displacement of the second chlorine.

-

Purification: Flash chromatography (Hexane/EtOAc).

Advanced Application: Suzuki-Miyaura Coupling at C3

Once C4 and C5 are substituted, the final chlorine at C3 (alpha to Nitrogen) is sterically hindered and electronically deactivated for

Protocol 4: C3-Selective Cross-Coupling

Reagents:

-

Catalyst:

(5 mol%) + XPhos (10 mol%).[1] -

Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 eq).[1]

-

Base:

(3.0 eq).[1] -

Solvent: 1,4-Dioxane/Water (4:1).[1]

Workflow:

-

Degas solvents with Argon for 15 mins.

-

Add substrate, boronic acid, base, and catalyst precursor.[1]

-

Heat to 100°C for 4 hours.

-

Result: Formation of fully substituted 3,4,5,6-tetra-functionalized pyridazine.

Visualizing the Strategic Workflow

The following diagram illustrates the branching logic for library generation using TCPP.

Figure 1: Sequential functionalization strategy for this compound, enabling access to three distinct agrochemical classes.

Data Summary: Regioselectivity Trends

| Position | Electronic Environment | Steric Environment | Preferred Reaction | Typical Conditions |

| C-4 | Most Electron Deficient (Para to N1) | Accessible | 0°C, mild base | |

| C-5 | Activated (Beta to N2) | Moderate (Phenyl influence) | 60-80°C, Carbonate base | |

| C-3 | Deactivated (Alpha to N2) | Hindered | Cross-Coupling (Suzuki/Stille) | Pd-Catalysis, >100°C |

| C-6 | Phenyl Ring | Bulky | Stable Anchor | N/A |

Safety & Handling

-

Hazard Identification: Chlorinated pyridazines are potential skin sensitizers and eye irritants.

-

Reactive Hazards: Reaction with strong nucleophiles (Protocol 2) is exothermic.[1] Control addition rates carefully.

-

Waste Disposal: Aqueous waste from Protocol 4 (Palladium) must be segregated for heavy metal recovery.[1]

-

PPE: Nitrile gloves (double gloving recommended for thiols), lab coat, and chemical splash goggles.[1]

References

-

Synthesis and Reactivity of Pyridazines

-

Nucleophilic Substitution Regioselectivity

- Source: "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines/Pyridazines." WuXi AppTec QM Magic Class.

-

URL:[Link]

-

Agrochemical Applications (Pyridate/Pyridaben)

-

Compound Data (3-chloro-6-phenylpyridazine analogs)

-

General Synthesis of Chloropyridazines

Sources

- 1. (2S)-N-[2-chloro-1-[(3R,6R)-3,4,5-trihydroxy-6-methylsulfanyl-tetrahydropyran-2-yl]propyl]-1-methyl-4-propyl-pyrrolidine-2-carboxamide; N',N'-diethyl-N-(6-methoxy-4-methyl-8-quinolyl)hexane-1,6-diamine | C39H66ClN5O6S | CID 456347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

synthesis of fused heterocycles from 3,4,5-Trichloro-6-phenylpyridazine

Application Note: Strategic Functionalization of 3,4,5-Trichloro-6-phenylpyridazine for Fused Heterocycle Synthesis

Executive Summary

This guide details the synthetic utility of This compound (TCPP) as a high-value scaffold for generating fused heterocyclic systems. Specifically, we address the regioselective challenges inherent in the "trichloro" motif and provide optimized protocols for synthesizing thieno[2,3-d]pyridazines and pyrazolo[3,4-d]pyridazines . These fused systems are critical pharmacophores in the development of phosphodiesterase (PDE) inhibitors, antimicrobial agents, and intercalating antitumor drugs.

Chemical Logic & Regioselectivity

The reactivity of this compound is governed by the interplay between electronic deficiency and steric hindrance.

-

Electronic Effect: The pyridazine ring is highly

-deficient (similar to pyrazine/pyrimidine), making it susceptible to Nucleophilic Aromatic Substitution ( -

Steric Effect: The phenyl group at position 6 creates significant steric bulk, shielding the adjacent C-5 carbon.

-

The "C-4 Rule": Consequently, nucleophilic attack (by amines, hydrazines, or thiols) predominantly occurs at the C-4 position first. This regioselectivity is the cornerstone of the protocols below.

Mechanistic Pathway Diagram

Figure 1: Regioselective functionalization pathways.[1][2][3][4] The C4 position acts as the primary "gatekeeper" for subsequent ring fusion.

Experimental Protocols

Protocol A: Synthesis of Thieno[2,3-d]pyridazine Derivatives

Target Molecule: Ethyl 3-amino-4-chloro-6-phenylthieno[2,3-d]pyridazine-2-carboxylate

This protocol utilizes a Thorpe-Ziegler cyclization.[5] The thiol group of ethyl thioglycolate attacks C4, followed by the active methylene attacking C5 (displacing the second chlorine) to close the thiophene ring.

Reagents:

-

This compound (1.0 equiv)

-

Ethyl thioglycolate (1.2 equiv)

-

Sodium ethoxide (NaOEt) or Potassium Carbonate (

) -

Solvent: Absolute Ethanol (EtOH)

Step-by-Step Methodology:

-

Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve This compound (10 mmol) in absolute ethanol (40 mL).

-

Nucleophile Addition: Add ethyl thioglycolate (12 mmol) dropwise to the solution at room temperature.

-

Base Activation: Slowly add sodium ethoxide (20 mmol) (freshly prepared from Na metal in EtOH is preferred for higher yields). The solution will likely darken, indicating thiolate formation.

-

Reflux: Heat the reaction mixture to reflux (

) for 4–6 hours.-

Checkpoint: Monitor via TLC (Mobile phase: Hexane:EtOAc 3:1). The starting material (

) should disappear, replaced by a lower

-

-

Quenching: Cool the mixture to room temperature and pour onto crushed ice (

g) containing dilute HCl (to neutralize excess base). -

Isolation: A precipitate will form.[6] Filter the solid under vacuum.

-

Purification: Wash the cake with cold water (

mL) and recrystallize from Ethanol/DMF (9:1) to yield yellow crystals.[7]

Data Specification:

| Parameter | Value |

|---|---|

| Yield | 65–75% |

| Appearance | Yellow Crystalline Solid |

| Melting Point | 180–185 °C (derivative dependent) |

| Key IR Signals | 3300–3400

Protocol B: Synthesis of Pyrazolo[3,4-d]pyridazine Derivatives

Target Molecule: 3-Chloro-4-hydrazino-6-phenylpyridazine (Intermediate)

Hydrazine is a potent binucleophile. Control of stoichiometry is vital to prevent double substitution at both C4 and C5 before cyclization.

Reagents:

-

This compound (1.0 equiv)

-

Hydrazine Hydrate (99%, 2.5 equiv)

-

Solvent: 1,4-Dioxane or Ethanol

Step-by-Step Methodology:

-

Dissolution: Dissolve the trichloropyridazine precursor (5 mmol) in 1,4-dioxane (20 mL).

-

Controlled Addition: Cool the solution to

in an ice bath. Add hydrazine hydrate (12.5 mmol) dropwise over 10 minutes.-

Why: Low temperature favors the kinetic substitution at C4 over the thermodynamic double substitution.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Then, heat to reflux for 3 hours to effect cyclization if the fused ring is the immediate target.

-

Note: If the goal is the intermediate 4-hydrazino compound, do not reflux; stir at RT for 12 hours.

-

-

Workup: Evaporate the solvent under reduced pressure.

-

Precipitation: Triturate the residue with cold water.[6] Filter the solid.[6][9]

-

Cyclization (if not complete): If the intermediate hydrazone is isolated, reflux it in formic acid (to make the triazolo-fusion) or with an ortho-ester to close the pyrazole ring.

Data Specification:

| Parameter | Value |

|---|---|

| Yield | 60–70% |

| Appearance | Off-white to pale orange solid |

| Characterization |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Protocol A) | Incomplete cyclization at C5. | Increase base equivalents (NaOEt) to ensure the methylene proton is abstracted for the second attack. |

| Mixture of Isomers | Attack at C5 instead of C4. | Ensure the Phenyl group at C6 is bulky enough. If using smaller analogs, lower the temperature to |

| Oiling out | Solvent polarity mismatch. | Use a co-solvent system (EtOH/DMF) during recrystallization. |

References

-

Synthesis of Pyridazine Precursors

- Title: Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)

- Source: Der Pharma Chemica, 2011.

-

URL:[Link]

-

Thieno-Fused Systems

-

Hydrazine Reactivity & Pyrazoles

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. scite.ai [scite.ai]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. sciforum.net [sciforum.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. prepchem.com [prepchem.com]

- 9. 3(2H)-Pyridazinone synthesis - chemicalbook [chemicalbook.com]

- 10. Synthesis of some novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing 5,6-diphenyl-1,2,4-triazine moiety as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

3,4,5-Trichloro-6-phenylpyridazine in liquid crystal material synthesis

Application Note: Strategic Utilization of 3,4,5-Trichloro-6-phenylpyridazine in High-Performance Liquid Crystal Synthesis

Executive Summary & Strategic Rationale

In the competitive landscape of liquid crystal (LC) display materials—particularly for Vertical Alignment (VA) and Polymer-Stabilized Vertical Alignment (PS-VA) modes—the demand for mesogens exhibiting negative dielectric anisotropy (

The scaffold This compound represents a high-value intermediate. Unlike standard phenyl-cyclohexane cores, the pyridazine ring offers:

-

Electron Deficiency: The 1,2-diazine core lowers the LUMO energy, enhancing stability against photo-degradation when properly substituted.

-

Dipole Moment Engineering: The nitrogen lone pairs and lateral chlorine substituents create a strong transverse dipole moment, essential for negative

mixtures. -

Versatile Functionalization: The three chlorine atoms possess distinct reactivity profiles, allowing for the precise, sequential introduction of flexible alkyl tails and rigid mesogenic cores.

This guide provides a validated protocol for the synthesis of this core and its subsequent regioselective functionalization to yield high-performance LC monomers.

Molecular Architecture & Reactivity Map

To successfully utilize this scaffold, one must understand the regioselectivity governed by the pyridazine nitrogen atoms and the steric influence of the phenyl ring.

-

Position 3 & 6 (Alpha to N): Highly reactive toward Palladium-catalyzed cross-coupling (Suzuki/Stille) due to oxidative addition preference.

-

Position 4 & 5 (Beta to N): Susceptible to Nucleophilic Aromatic Substitution (

) by soft and hard nucleophiles (alkoxides, thiolates). -

Steric Differentiation: In this compound, Position 5 is sterically crowded by the phenyl group at Position 6. Consequently, Position 4 becomes the kinetically favored site for

alkoxylation (introduction of the flexible tail).

Visualizing the Reaction Pathway

Caption: Figure 1. Sequential functionalization strategy transforming Tetrachloropyridazine into a negative dielectric anisotropy LC monomer.

Detailed Experimental Protocols

Protocol A: Synthesis of this compound

Target: Creation of the asymmetric core from symmetric tetrachloropyridazine.

Reagents:

-

3,4,5,6-Tetrachloropyridazine (TCP) [CAS: 14161-11-6]

-

Phenylboronic acid (1.05 equivalents)

-

Catalyst:

(3 mol%) -

Base:

(2M aqueous solution) -

Solvent: Toluene/Ethanol (4:1 v/v)

Step-by-Step Methodology:

-

Inerting: Charge a 3-neck round-bottom flask with TCP (10.0 g, 45.9 mmol) and Phenylboronic acid (5.87 g, 48.2 mmol). Evacuate and backfill with Argon (

). -

Solvation: Add degassed Toluene (100 mL) and Ethanol (25 mL). Stir until dissolved.

-

Activation: Add

(1.59 g). Stir for 10 minutes at room temperature to allow catalyst coordination. -

Initiation: Add

(2M, 46 mL) dropwise. -

Reflux: Heat the biphasic mixture to 90°C for 6–8 hours.

-

Checkpoint: Monitor via TLC (Hexane/EtOAc 9:1). The starting material (TCP) spot should disappear. Note: Di-substituted byproduct (3,6-diphenyl) may form if stoichiometry is loose; strict 1.05 eq control is vital.

-

-

Work-up: Cool to RT. Separate organic layer.[1] Wash aqueous layer with Toluene (

). Combine organics, wash with brine, dry over -

Purification: Concentrate in vacuo. Recrystallize from Ethanol or purify via silica gel chromatography (Gradient: 100% Hexane

5% EtOAc/Hexane).-

Expected Yield: 65–75%.

-

Appearance: White to off-white crystalline solid.

-

Protocol B: Regioselective for Alkoxy Tail Introduction

Target: Introduction of the flexible aliphatic tail at Position 4, retaining lateral chlorines at 3 and 5 for

Reagents:

-

This compound (Intermediate from Protocol A)

-

n-Alkanol (e.g., 4-pentylcyclohexylmethanol or simple n-heptanol depending on target phase)

-

Base: Sodium Hydride (NaH, 60% in oil)

-

Solvent: Anhydrous THF

Methodology:

-

Alkoxide Formation: In a separate flask, suspend NaH (1.1 eq) in dry THF at 0°C. Add the alcohol (1.1 eq) dropwise. Stir 30 min until

evolution ceases. -

Addition: Dissolve the trichloro-intermediate in THF. Add the alkoxide solution slowly via cannula to the electrophile solution at 0°C.

-

Scientific Rationale: Inverse addition (nucleophile to electrophile) keeps the nucleophile concentration low, favoring the kinetically preferred substitution at C4 over the sterically hindered C5 (next to phenyl) or the electronically distinct C3.

-

-

Reaction: Stir at 0°C for 2 hours, then warm to RT.

-

Quench: Add saturated

solution. -

Analysis:

NMR is critical here.-

Validation: Look for the disappearance of the specific C4/C5 symmetry. In the product, the remaining C3/C5 chlorines are chemically non-equivalent, but since there are no protons on the ring, use

NMR or GC-MS to confirm mono-substitution.

-

Critical Quality Attributes (CQA) for LC Applications

For use in Active Matrix displays, the purity requirements are stringent (often >99.9% via HPLC).

| Attribute | Specification | Analytical Method | Impact on Display |

| Purity (HPLC) | > 99.8% | Reverse Phase C18, ACN/Water | Impurities cause image sticking and voltage holding ratio (VHR) drop. |

| Ion Content | < 10 ppb | ICP-MS | Ionic impurities lead to flickering and slow response. |

| Regio-isomer Purity | > 99.5% | GC-MS / | Isomeric mixtures depress the Clearing Point ( |

| Water Content | < 50 ppm | Karl Fischer | Moisture hydrolyzes the chloropyridazine, generating conductive ions. |

Trans-disciplinary Insight: Drug Development

While this note focuses on Liquid Crystals, the This compound scaffold is a "privileged structure" in medicinal chemistry.

-

Kinase Inhibition: The pyridazine core mimics the ATP-binding hinge region of kinases.

-

Reactivity: The same regioselectivity (C4 vs C5) described above is used to attach solubilizing groups (morpholines, piperazines) in drug synthesis.

-

Safety: In drug development, the remaining chlorines are often removed (hydrodechlorination) or substituted to avoid metabolic toxicity, whereas in LCs, they are retained for their dipole properties.

Troubleshooting & Optimization

Issue: Formation of 3,6-Diphenyl byproduct during Protocol A.

-

Cause: Excess boronic acid or highly active catalyst promoting the second oxidative addition.

-

Solution: Reduce boronic acid to 0.95 eq. It is easier to remove unreacted TCP (sublimation/column) than to separate the di-phenyl impurity.

Issue: Low Regioselectivity in Protocol B (Mixture of C4 and C5 isomers).

-

Cause: Temperature too high or solvent too polar (stabilizing the transition state for C5 attack).

-

Solution: Switch solvent from THF to Toluene (non-polar) and run at -10°C. The non-polar solvent accentuates the steric barrier of the phenyl group, further protecting C5.

References

-

Synthesis of Chlorinated Pyridazines

-

Liquid Crystal Properties of Pyridazines

-

Regioselectivity Mechanisms

- Title: Understanding the highly variable Regioselectivity in reaction of Dichloropyrimidines (and Pyridazines).

- Source: WuXi AppTec QM Magic Class (Chapter 29).

- Context: Computational (DFT/LUMO)

-

Link:[Link]

-

General Synthesis of Trichloro-heterocycles

Sources

- 1. prepchem.com [prepchem.com]

- 2. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 6. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 7. CN101817788A - Preparation method of 3,4,6-trichloro-pyridazine - Google Patents [patents.google.com]

Troubleshooting & Optimization

purification methods for 3,4,5-Trichloro-6-phenylpyridazine derivatives

Technical Support Center: 3,4,5-Trichloro-6-phenylpyridazine Derivatives Ticket ID: PUR-TCPP-001 | Status: Open | Priority: High

Welcome to the Pyridazine Chemistry Support Hub

User Context: You are working with This compound , a highly electron-deficient heteroaromatic scaffold.

Common Applications: Intermediate for agrochemicals (herbicides), functionalized liquid crystals, and pharmaceutical precursors via

Module 1: Reaction Workup & Quenching (Critical Phase)

User Question: "My crude reaction mixture (post-POCl

Technical Diagnosis: You are likely experiencing uncontrolled exothermic hydrolysis .

-

Thermal Decomposition: Quenching excess phosphoryl chloride (POCl

) releases massive heat and HCl gas. If the temperature exceeds 40°C during quench, the 4- or 5-chloro position hydrolyzes back to a hydroxyl group (pyridazinone), creating "tarry" mixtures of product and degradation byproducts. -

Acidic Hydrolysis: The generated HCl promotes autocatalytic degradation of the pyridazine ring.

Troubleshooting Protocol: The "Reverse Quench" Technique Do not add water to the reaction mixture. Instead, follow this controlled protocol:

-

Evaporation: Remove as much excess POCl

as possible via rotary evaporation before quenching (Bath temp < 50°C). -

Dilution: Dissolve the viscous residue in a non-nucleophilic organic solvent (DCM or Toluene).

-

The Reverse Quench:

-

Prepare a beaker of crushed ice/water (approx. 5x reaction volume).

-

Slowly pour the organic reaction mixture into the vigorously stirred ice.

-

Crucial: Maintain internal temperature < 10°C .

-

-

Neutralization: Immediately adjust pH to 7–8 using saturated NaHCO

or 20% NaOH (dropwise). Do not allow the mixture to remain acidic.

Workflow Visualization:

Caption: Figure 1. Optimized "Reverse Quench" workflow to prevent acid-catalyzed hydrolysis of the trichloro-pyridazine core.

Module 2: Recrystallization (Primary Purification)

User Question: "I see crystals forming, but they are yellowish/brown. Can I recrystallize from Ethanol or Methanol?"

Technical Diagnosis: STOP. Do NOT use simple alcohols (MeOH, EtOH) for recrystallization of this compound.

-

Reason: The 4- and 5-positions are highly activated for Nucleophilic Aromatic Substitution (

). Refluxing in ethanol will likely yield ethoxy-dichloro-phenylpyridazine impurities.

Recommended Solvent Systems: You need a non-nucleophilic solvent system.

| Solvent System | Polarity | Suitability | Notes |

| Heptane / Ethyl Acetate | Mixed | High | Standard choice. Dissolve in hot EtOAc, add Heptane until cloudy. |

| Toluene | Non-polar | High | Good for removing tarry non-polar impurities. High boiling point requires care. |

| Cyclohexane | Non-polar | Medium | Good for final polishing, but solubility might be too low. |

| Ethanol/Methanol | Polar | FORBIDDEN | High Risk: Will react to form alkoxy-derivatives. |

Purification Protocol:

-

Dissolve crude solid in minimum boiling Ethyl Acetate .

-

Add Activated Charcoal (10% w/w) and stir at reflux for 5 mins to remove colored oligomers.

-

Filter hot through a Celite pad.

-

Reheat filtrate to boiling; slowly add Heptane dropwise until persistent turbidity appears.

-

Cool slowly to Room Temp, then 4°C.

Module 3: Chromatography Troubleshooting

User Question: "My compound streaks on the TLC plate and co-elutes with a byproduct. How do I separate them?"

Technical Diagnosis:

-

Streaking: While less basic than pyridine, the pyridazine nitrogens can still interact with acidic silanols on silica gel.

-

Co-elution: The byproduct is likely the monohydroxy-dichloro derivative (hydrolysis impurity), which has similar polarity but different acidity.

Troubleshooting Steps:

1. The "Acid Wash" Trick (Pre-Column): Before the column, wash your organic layer with 0.5M NaOH (cold).

-

Mechanism:[1][2] The hydrolysis impurity (hydroxy-pyridazine) is phenolic (acidic, pKa ~9). It will deprotonate and move to the aqueous layer.

-

Product: The trichloro-product is neutral and stays in the organic layer.

-

Result: This often eliminates the co-eluting spot entirely.

2. Column Conditions:

-

Stationary Phase: Standard Silica Gel (40–63 µm).

-

Mobile Phase: Hexane/DCM (Gradient 0% -> 50% DCM).

-

Note: Avoid Acetone or Methanol if possible, as they increase streaking. DCM is excellent for solubilizing chlorinated heterocycles.

-

-

Modifier: If streaking persists, add 1% Triethylamine (TEA) to the mobile phase to neutralize silica acidity.

Module 4: Stability & Storage

User Question: "I stored the pure white powder on the shelf, and a week later it smells acrid and turned yellow. Why?"

Technical Diagnosis: The compound is slowly hydrolyzing with atmospheric moisture, releasing HCl gas (the acrid smell). The yellow color indicates the formation of pyridazinone tautomers.

Storage Protocol:

-

Container: Amber glass vial with a Teflon-lined cap.

-

Atmosphere: Flush with Argon or Nitrogen before sealing.

-

Temperature: Store at -20°C or 4°C.

-

Desiccant: Store the vial inside a secondary jar containing Drierite or silica gel packets.

References & Validated Sources

-

Synthesis of Chloropyridazines:

-

Source: "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3". Molecules, 2012, 17(4), 4533-4544.[3]

-

Relevance: Defines the thermal limits and stoichiometry for POCl3 chlorination of diaza-heterocycles to prevent tar formation.

-

URL:[Link]

-

-

Nucleophilic Susceptibility of Chloropyridazines:

-

Source: "Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives". Molecules, 2009, 14(9), 3676-3687.

-

Relevance: Demonstrates the reactivity of the 4/5-chloro positions and the stability of the phenyl group during workup.

-

URL:[Link]

-

-

General Purification of Nitrogen Heterocycles:

-

Source: "Purification of Laboratory Chemicals" (Armarego & Chai).

-

Relevance: Standard reference for recrystallization solvents of electron-deficient aromatics (avoiding alcohols for reactive halides).

-

URL:[Link]

-

Sources

Technical Support Center: Separation of Substituted 6-Phenylpyridazine Regioisomers

Ticket ID: #PYR-6PH-REGIO-001 Status: Escalated to Senior Application Scientist Subject: Troubleshooting separation of N- and C-regioisomers in 6-phenylpyridazine synthesis

Triage & Diagnostic: Define Your Isomer Challenge

Before proceeding to the protocols, identify the specific nature of your regioisomer mixture.[1] The separation strategy differs fundamentally based on the origin of the isomerism.

| Isomer Type | Origin | Structural Difference | Primary Separation Mode |

| Type A: N-Oxide Regioisomers | Oxidation of 3-substituted-6-phenylpyridazine (e.g., with mCPBA).[2] | Oxygen on N1 vs. N2. | Dipole-driven: Normal Phase (Silica) or Polar RP. |

| Type B: C-Regioisomers (Condensation) | Reaction of hydrazine with unsymmetrical 1,4-diketones.[2] | Substituent at C3/C6 or C4/C5. | Shape/Pi-Selectivity: Phenyl-Hexyl or PFP phases. |

| Type C: Halogenated Intermediates | Partial nucleophilic substitution (SNAr) on 3,6-dichloropyridazine. | 3-chloro-6-phenyl vs. 3-phenyl-6-chloro (if other substituents exist).[2] | Crystallization or Standard C18. |

Module 1: Separating N-Oxide Regioisomers (N1 vs. N2)

User Issue: "I oxidized 3-methoxy-6-phenylpyridazine and got two spots on TLC. They co-elute on my C18 prep column."

The Mechanistic Insight

Pyridazine N-oxides exhibit significantly different dipole moments depending on the position of the N-oxide relative to the phenyl ring.

-

N1-Oxide (Distal): The oxygen is further from the phenyl ring. The dipole vector is less perturbed by the phenyl ring's electron density.

-

N2-Oxide (Proximal): The oxygen is adjacent to the phenyl ring. Steric twist and electrostatic repulsion between the oxygen lone pairs and the phenyl ring often reduce planarity and alter the net dipole.

Troubleshooting Protocol

Step 1: Switch Stationary Phases (Critical) Standard C18 columns rely on hydrophobic interaction, which is often identical for these regioisomers.[2] You must exploit hydrogen bonding or pi-pi interactions .

-

Recommendation: Use a Pentafluorophenyl (PFP) or Cyanopropyl column.[2]

-

Why? The fluorine atoms in PFP phases act as strong Lewis bases, interacting differentially with the electron-deficient pyridazine ring depending on the N-oxide position.

Step 2: Mobile Phase Optimization Avoid standard acidic modifiers (Formic acid) if peak tailing occurs. N-oxides can act as weak bases.

-

Buffer: 10 mM Ammonium Acetate (pH 5.5).

-

Organic Modifier: Methanol (provides better H-bonding selectivity than Acetonitrile).

Step 3: Flash Chromatography (Prep Scale) If separating >100 mg, use Normal Phase silica with a polarity modifier.[2]

-

Eluent: DCM:MeOH (95:[2]5) is standard, but adding 0.5% Triethylamine often sharpens the peaks by suppressing interaction with silanols.

Data: Relative Retention (Example)

| Compound | C18 Retention (k') | PFP Retention (k') | Dipole Moment (Calc) |

| 3-methoxy-6-phenylpyridazine (SM) | 4.5 | 3.2 | ~4.2 D |

| N2-Oxide (Proximal) | 2.1 | 2.8 | ~5.8 D |

| N1-Oxide (Distal) | 2.1 | 3.4 | ~6.6 D |

Note: On PFP, the isomers are baseline separated due to the dipole difference. On C18, they co-elute.

Module 2: Separating C-Regioisomers (Synthesis Products)

User Issue: "My Paal-Knorr condensation yielded a mixture of 3-methyl-6-phenylpyridazine and 3-phenyl-6-methylpyridazine (or 4/5 isomers). How do I purify the major isomer?"

The Mechanistic Insight

When condensing a substituted hydrazine with an unsymmetrical 1,4-dicarbonyl, the regioselectivity is driven by the nucleophilicity of the hydrazine nitrogens.[2][3] However, "leakage" often occurs, yielding 5-15% of the unwanted regioisomer. These isomers have identical mass and very similar lipophilicity.

Troubleshooting Protocol

Step 1: Crystallization (The First Line of Defense) Before chromatography, attempt selective crystallization.[2] Phenyl-substituted pyridazines often pack efficiently.

-

Solvent System: Toluene/Hexane or Ethanol/Water.

-

Protocol: Dissolve crude mixture in hot Toluene (min volume). Add Hexane dropwise until cloudy. Cool slowly to 4°C. The symmetrical or more planar isomer (often the 6-phenyl) tends to crystallize first.

Step 2: Pi-Selective Chromatography If crystallization fails, you need a column that "sees" the shape of the molecule.

-

Column: Biphenyl or Phenyl-Hexyl .

-

Mechanism: These phases engage in pi-pi stacking with the 6-phenyl ring. The steric bulk of a substituent at the adjacent position (C5) vs. a distal position (C4 or C3) disrupts this stacking, causing significant retention time shifts.

Step 3: Analytical Verification (NMR) Do not rely on MS (identical). Use NOESY NMR.

-

Target: Look for NOE cross-peaks between the phenyl ortho-protons and the pyridazine ring proton.

-

6-phenyl isomer: Strong NOE between Phenyl-H and Pyridazine-H5.

-

4-phenyl isomer: NOE between Phenyl-H and Pyridazine-H3/H5.

-

Visual Workflow: Method Development Decision Tree

Caption: Decision tree for selecting stationary phases based on the electronic and steric nature of the regioisomers.

Frequently Asked Questions (FAQs)

Q1: Why do my 3-chloro-6-phenyl and 6-chloro-3-phenyl isomers co-elute on TLC? A: These are "pseudo-symmetrical." The chloro and phenyl groups are at opposite ends (3,6-positions). The dipole moments are nearly identical.

-

Fix: Use Dichloromethane (DCM) as the primary solvent rather than Hexane/Ethyl Acetate. DCM interacts with the polarizable chlorine atom.

-

Advanced: Run the TLC on an Amino-functionalized (NH2) plate. The basic surface interacts differently with the electron-deficient pyridazine ring depending on the chlorine position.

Q2: Can I use Chiral Columns for these achiral regioisomers? A: Yes. This is a "Tier 3" secret. Polysaccharide-based chiral columns (e.g., Amylose-tris(3,5-dimethylphenylcarbamate)) create a chiral cavity. Even though your molecules are achiral, they have different 3D "shapes" that fit into these cavities differently.

-

Protocol: Isocratic Hexane/Ethanol (90:10) on a coated Amylose column often resolves difficult regioisomers that fail on C18 [1].

Q3: My N-oxide is degrading during separation. What is happening? A: Pyridazine N-oxides are photosensitive.[4][5] They can undergo photoisomerization to diazoketones or deoxygenation back to the parent pyridazine under intense UV light or sunlight [2].

-

Fix: Wrap your column and fraction collector tubes in aluminum foil. Use amber glassware. Minimize exposure to UV detection (monitor at a single wavelength, e.g., 254 nm, rather than full spectrum scan).

References

-

BenchChem. Column chromatography conditions for separating pyrazole and pyridazine isomers. Retrieved from BenchChem Technical Guides. Link

-

National Institutes of Health (PMC). Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species. Discusses the photo-instability and isomerization of 3,6-dichloropyridazine N-oxide. Link

-

Chromatography Today. Stationary Phase Selection for Achiral Separation of Disubstituted Isomers. Highlights the utility of PFP and porous graphitic carbon for structural isomers.[6] Link

-

Organic Syntheses. Synthesis of 3-Chloro-N-phenyl-pyridin-2-amine and related heterocyclic separations. Provides general workup protocols for chloro-substituted heterocycles. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

- 4. Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chromatographytoday.com [chromatographytoday.com]

overcoming steric hindrance in 6-phenylpyridazine functionalization

The following guide serves as an advanced technical support resource for researchers working with the 6-phenylpyridazine scaffold. It addresses the specific challenges of steric hindrance, biaryl torsion, and site-selectivity.

Status: Operational | Tier: Advanced Chemical Synthesis | Topic: Overcoming Steric Hindrance

Executive Summary: The Steric Landscape

Functionalizing 6-phenylpyridazine presents a unique "biaryl twist" challenge. Unlike planar systems, the steric repulsion between the pyridazine H-5 proton and the phenyl ortho-protons forces the two rings out of coplanarity (dihedral angle ~30-50°). This twist inhibits orbital overlap, reducing the efficacy of conjugation-dependent reactions and creating a "steric cone" that blocks standard catalysts.

Key Challenges:

-

C5-Functionalization: Blocked by the ortho-phenyl protons.

-

Ortho-Phenyl Functionalization: Blocked by the pyridazine nitrogen lone pairs and H-5.

-

Catalyst Deactivation: Bulky substrates often fail to undergo oxidative addition or transmetallation in Pd-cycles.

Decision Matrix: Selecting the Right Pathway

Before starting, identify your target position and the nature of the steric block.

Figure 1: Strategic decision tree for functionalizing 6-phenylpyridazine based on steric accessibility.

Protocol Modules: Overcoming the Barriers

Module A: The "Biaryl Twist" Solution (Cross-Coupling)

Issue: Standard Pd(PPh3)4 catalysts fail to couple sterically hindered 6-phenylpyridazine halides due to slow oxidative addition and reductive elimination. Solution: Use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands). These bulky, electron-rich ligands (e.g., XPhos, SPhos) facilitate oxidative addition into the twisted C-X bond and promote reductive elimination through steric bulk.

Optimized Protocol: Sterically Demanding Suzuki-Miyaura This protocol is designed for coupling a boronic acid to a halogenated 6-phenylpyridazine where the reaction site is sterically crowded (e.g., C5-Cl or ortho-substituted phenyl).

-

Reagents:

-

Substrate: 1.0 equiv (e.g., 5-chloro-6-phenylpyridazine)

-

Boronic Acid: 1.5 equiv (Sterically hindered acids require 2.0 equiv)

-

Catalyst: Pd2(dba)3 (2 mol%) + SPhos or XPhos (4-8 mol%)

-

Why: SPhos is optimal for stability; XPhos is better for aryl chlorides.

-

-

Base: K3PO4 (3.0 equiv, anhydrous)

-

Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water.

-

-

Procedure:

-

Degassing (Critical): The active Pd(0) species is highly sensitive to O2. Sparge solvents with Argon for 15 mins.

-

Mixing: Charge a reaction vial with substrate, boronic acid, Pd source, ligand, and base. Cap and purge with Argon.

-

Injection: Add degassed solvent via syringe.

-

Heating: Heat to 100°C for 12-18 hours. Note: Microwave irradiation at 120°C for 1 hour often improves yields for twisted substrates by overcoming the activation energy of the rotational barrier.

-

-

Validation:

-

Monitor by LC-MS. If dehalogenation (reduction) is observed, switch to a precatalyst like XPhos Pd G2 to ensure rapid initiation.

-

Module B: Bypassing Sterics with Radicals (Minisci Reaction)

Issue: Trying to install alkyl groups using Friedel-Crafts or organolithiums fails due to the electron-deficient nature of pyridazine and steric blocking by the phenyl ring. Solution: The Minisci reaction uses carbon-centered radicals.[1] Radicals are less sensitive to steric bulk than metal-ligand complexes and highly electrophilic, targeting the electron-deficient pyridazine ring.

Regioselectivity Note: For 6-phenylpyridazine, the radical prefers C4 (para to the phenyl group) because C5 is sterically shielded by the phenyl ring, and C3 is electronically distinct.

Optimized Protocol: C4-Selective Alkylation

-

Reagents:

-

Substrate: 6-phenylpyridazine (1.0 equiv)

-

Alkylating Agent: Carboxylic acid (2-3 equiv) or Alkyl sulfinate.

-

Oxidant: (NH4)2S2O8 (3.0 equiv)

-

Catalyst: AgNO3 (20 mol%)[2]

-

Acid: TFA (1.0 equiv) - Protonation of N1/N2 increases electrophilicity.

-

Solvent: DCM/Water (biphasic) or DMSO.

-

-

Procedure:

-

Troubleshooting:

-

Low Conversion: Add the oxidant in portions to prevent radical quenching.

-

C3 vs C4 Mixture: Use bulky radicals (e.g., t-butyl). Bulky radicals amplify the steric preference for C4 over the slightly accessible C3.

-

Quantitative Data: Ligand Performance Table

Comparative efficiency of ligands in coupling 5-chloro-6-phenylpyridazine (Sterically Hindered):

| Ligand | Yield (%) | Time (h) | Notes |

| PPh3 | < 10% | 24 | Fails due to lack of electron density and steric bulk. |

| dppf | 35% | 24 | Bidentate bite angle helps, but still slow. |

| SPhos | 88% | 12 | Excellent for steric hindrance; promotes reductive elimination. |

| XPhos | 92% | 8 | Best for aryl chlorides; high turnover frequency. |

| BrettPhos | 45% | 24 | Too bulky for this specific scaffold; "steric overload". |

Troubleshooting & FAQ

Q1: I am trying to functionalize the ortho-position of the phenyl ring, but I get no reaction. Why?

A: This is the "ortho-ortho" clash. The pyridazine nitrogen lone pair repels the incoming catalyst, and the C-H bond is shielded by the pyridazine ring itself. Fix: You cannot rely on non-directed C-H activation here. You must use a Directing Group (DG) .

-

Strategy: Install a directing group (like an amide or oxime) on the phenyl ring if possible. Alternatively, use Rhodium(III) catalysis, which is less sensitive to this specific steric environment than Palladium.

Q2: My Minisci reaction is giving a mixture of C3 and C4 isomers. How do I force C4 selectivity?

A: The C3 position is accessible because it is far from the phenyl ring. To force C4:

-

Increase Steric Bulk of Radical: Primary radicals are less selective. Tertiary radicals (t-Butyl) will almost exclusively go to C4.

-

Solvent Switch: Switch to a solvent that hydrogen bonds strongly with the pyridazine nitrogens (e.g., TFE - Trifluoroethanol). This changes the electronic distribution and can enhance C4 selectivity.

Q3: Why does my catalyst turn into a "palladium black" precipitate immediately?

A: The pyridazine nitrogens are coordinating to the Pd, displacing your ligands and killing the catalyst (poisoning). Fix:

-

Use Pre-catalysts (e.g., XPhos Pd G2) that do not require induction periods.

-

Add 30 mol% of free ligand to the reaction to shift the equilibrium back to the active catalyst.

-

Use Lewis Acids (e.g., MgCl2) to bind the pyridazine nitrogens, protecting the Pd catalyst.

References

-

Mechanistic Insight into Pyridazine Functionalization

- Title: "Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems"

- Source: MDPI, Molecules 2021.

-

URL:[Link]

-

Minisci Reaction Sterics

-

Pd-Catalyzed Cross-Coupling of Pyridazines

- **General Biaryl Ster

Sources

- 1. Minisci reaction - Wikipedia [en.wikipedia.org]

- 2. Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. web.pkusz.edu.cn [web.pkusz.edu.cn]

- 4. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.